Spectroscopic Characterization of Tert-Butyl 2,5-dichloronicotinate: An In-depth Technical Guide
Spectroscopic Characterization of Tert-Butyl 2,5-dichloronicotinate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of tert-butyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted and theoretical spectroscopic data, offering insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
Tert-butyl 2,5-dichloronicotinate is a substituted pyridine derivative with significant potential in organic synthesis. Its structure, featuring a dichlorinated pyridine ring and a bulky tert-butyl ester group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of novel bioactive molecules. This guide will explore the expected spectroscopic data for this compound, providing a foundational understanding for its synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl 2,5-dichloronicotinate, both ¹H and ¹³C NMR provide critical information for structural verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tert-butyl 2,5-dichloronicotinate is expected to be relatively simple, displaying two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the tert-butyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 8.1 - 8.3 | Doublet | 1H |
| H-6 | 8.6 - 8.8 | Doublet | 1H |
| -C(CH₃)₃ | 1.5 - 1.7 | Singlet | 9H |
Rationale Behind the Predictions:
-
Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the two chlorine atoms and the ester group significantly deshields the protons on the pyridine ring, shifting their signals downfield. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the adjacent chlorine. The protons at C-4 and C-6 will appear as doublets due to coupling with each other. The expected chemical shifts for dichloropyridine derivatives are in this range.[1][2][3][4][5]
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Its chemical shift in the upfield region is characteristic of alkyl groups.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the ten carbon atoms in the molecule, with the three methyl carbons of the tert-butyl group being equivalent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | 28 - 30 |
| -C (CH₃)₃ | 82 - 84 |
| Pyridine C-2 | 148 - 150 |
| Pyridine C-3 | 130 - 132 |
| Pyridine C-4 | 140 - 142 |
| Pyridine C-5 | 135 - 137 |
| Pyridine C-6 | 145 - 147 |
| Carbonyl C=O | 162 - 164 |
Rationale Behind the Predictions:
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 82-84 ppm, while the three equivalent methyl carbons will resonate at approximately 28-30 ppm. These are typical values for tert-butyl esters.[6][7][8][9]
-
Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative chlorine and nitrogen atoms, as well as the ester group. The carbons directly attached to the chlorine atoms (C-2 and C-5) and the nitrogen atom (C-2 and C-6) will be significantly affected.
-
Carbonyl Carbon: The carbonyl carbon of the ester group is expected to appear in the downfield region, typically between 162 and 164 ppm.
Experimental Protocol for NMR Data Acquisition
Figure 1: A generalized workflow for acquiring NMR spectra of small organic molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl 2,5-dichloronicotinate will be dominated by absorptions from the ester and the dichlorinated aromatic ring.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Weak to Medium |
| C-H stretch (aliphatic, tert-butyl) | 2980 - 2850 | Medium to Strong |
| C=O stretch (ester) | 1730 - 1715 | Strong |
| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium |
| C-O stretch (ester) | 1300 - 1100 | Strong |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Rationale Behind the Predictions:
-
C=O Stretch: A strong absorption band between 1730 and 1715 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[10][11][12] Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated ester.
-
C-O Stretches: Esters typically show two strong C-O stretching bands. For an aromatic ester, these are expected in the 1300-1100 cm⁻¹ region.[10][13][14]
-
C-H Stretches: The spectrum will show weaker C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and stronger absorptions for the tert-butyl group's C-H bonds below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Figure 2: A standard workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak will appear at m/z 247, the [M+2]⁺ peak at m/z 249, and the [M+4]⁺ peak at m/z 251, with relative intensities of approximately 9:6:1.
-
Major Fragmentation Pathways:
-
Loss of a tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl cation, leading to a fragment at m/z 190 (for ³⁵Cl₂). This is a common fragmentation for tert-butyl esters.
-
Loss of isobutylene: Another characteristic fragmentation of tert-butyl esters is the McLafferty-type rearrangement leading to the loss of isobutylene (C₄H₈), resulting in a fragment corresponding to the 2,5-dichloronicotinic acid at m/z 191 (for ³⁵Cl₂).
-
Loss of a methyl group from the tert-butyl group: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 232 (for ³⁵Cl₂).[15][16]
-
Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.[17][18]
-
Experimental Protocol for MS Data Acquisition
Figure 3: A simplified workflow for mass spectrometry analysis.
Conclusion
The spectroscopic data for tert-butyl 2,5-dichloronicotinate can be reliably predicted based on its chemical structure and the known spectroscopic behavior of its constituent functional groups. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this important synthetic intermediate. The detailed analysis presented in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling confident identification and characterization of this compound.
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